molecular formula C17H25N3O4S B10877897 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine

1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10877897
M. Wt: 367.5 g/mol
InChI Key: WGDVRUYLGHFKSJ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C₁₇H₂₅N₃O₄S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research . This compound is characterized by the presence of a cycloheptyl group, a nitrophenyl group, and a sulfonyl group attached to the piperazine ring.

Preparation Methods

The synthesis of 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The process can be summarized as follows:

Chemical Reactions Analysis

1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

1-cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H25N3O4S/c21-20(22)16-9-5-6-10-17(16)25(23,24)19-13-11-18(12-14-19)15-7-3-1-2-4-8-15/h5-6,9-10,15H,1-4,7-8,11-14H2

InChI Key

WGDVRUYLGHFKSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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